Ethyl 2-(5-phenyloxazole-2-carboxamido)thiazole-4-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C . The products were characterized by FTIR, 1H NMR spectroscopy, and mass spectrometry .
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been employed to create hybrid molecules containing thiazole nuclei, demonstrating antimicrobial, antilipase, and antiurease activities. This method highlights the utility of thiazole derivatives in developing compounds with potential biological activities (Başoğlu et al., 2013).
Antimicrobial Studies
Thiazole derivatives have been synthesized and analyzed for their antimicrobial properties. Structure-activity relationships were explored through 3D-QSAR analysis, providing insights into the design of molecules with enhanced antimicrobial effectiveness (Desai, Bhatt, & Joshi, 2019).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for antitumor activity, showing potential against various human tumor cell lines. This research underscores the promise of thiazole derivatives as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).
Synthesis Techniques
A study on the convenient synthesis of 2-substituted thiazole-5-carboxylates demonstrates innovative approaches to creating thiazole derivatives, potentially useful in various scientific applications (Fong et al., 2004).
Histone Deacetylase Inhibitors
Research into 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors reveals their potential as antitumor agents. These findings contribute to the development of new therapeutic options for cancer treatment (Anh et al., 2020).
Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise in the treatment of tuberculosis (Jeankumar et al., 2013).
Michael-like Addition Strategy
The Michael-like addition strategy has been employed to synthesize 2-aminoethyl-5-carbethoxythiazoles, showcasing a methodological approach to the creation of thiazole derivatives (Boy & Guernon, 2005).
Properties
IUPAC Name |
ethyl 2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-22-15(21)11-9-24-16(18-11)19-13(20)14-17-8-12(23-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWQNJBVTPGLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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